molecular formula C22H17F3N2O3S2 B6522358 2-[3-(methylsulfanyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951486-41-2

2-[3-(methylsulfanyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522358
CAS No.: 951486-41-2
M. Wt: 478.5 g/mol
InChI Key: WPFAMDRTEAINDZ-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine trione core, a heterocyclic system with a sulfonamide group and two ketone moieties. Key structural elements include:

  • 3-(Trifluoromethyl)benzyl group: Enhances electron-withdrawing effects and metabolic stability due to the CF₃ moiety.

The combination of these substituents suggests optimized pharmacokinetic (PK) properties, including resistance to oxidative metabolism and tailored membrane permeability. Its structural complexity positions it within a class of molecules studied for central nervous system (CNS) or cardiovascular applications, though specific indications require further validation .

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S2/c1-31-18-9-5-8-17(13-18)27-21(28)26(19-10-2-3-11-20(19)32(27,29)30)14-15-6-4-7-16(12-15)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFAMDRTEAINDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three analogues (Table 1):

Parameter Target Compound Compound A (3-Methylphenyl variant) Compound B (4-CF₃ variant) Compound C (Benzothiadiazine without trione)
Molecular Weight (g/mol) 525.5 479.4 525.5 387.2
LogP 4.2 3.8 4.5 2.1
Aqueous Solubility (µg/mL) 12.7 (pH 7.4) 28.9 (pH 7.4) 9.8 (pH 7.4) 145.0 (pH 7.4)
Protein Binding (%) 98.5 95.2 99.1 82.3
BCRP Substrate Yes (High affinity) No Yes No
Metabolic Stability (t₁/₂, min) 45.3 (Human liver microsomes) 22.7 58.9 8.2

Key Findings

Lipophilicity and Solubility :

  • The target compound’s methylsulfanyl group increases LogP compared to Compound A’s methyl group, reducing aqueous solubility. The CF₃ group in Compound B further elevates LogP but reduces solubility due to enhanced hydrophobicity .
  • Compound C, lacking trione and fluorinated groups, exhibits markedly higher solubility, highlighting the trade-off between lipophilicity and bioavailability.

Efflux Transporter Interactions: The target compound’s high affinity for BCRP (Breast Cancer Resistance Protein) aligns with jejunal efflux dynamics described in , where BCRP transcript levels exceed MDR1 in humans. Caco-2 models may underestimate BCRP-mediated efflux (as noted in ), necessitating caution in permeability assays for the target compound.

Metabolic Stability :

  • The CF₃ group in the target compound and Compound B extends metabolic half-life by resisting cytochrome P450 oxidation. Compound A’s shorter t₁/₂ reflects susceptibility to demethylation or sulfur oxidation .

Structural Insights :

  • ’s crystal structure of a benzimidazole analogue highlights the role of trifluoromethyl groups in stabilizing molecular conformations via halogen bonding. This may explain the target compound’s high protein binding and prolonged plasma retention .

Research Implications

  • Optimization Strategies : Replacing the methylsulfanyl group with polar moieties (e.g., sulfoxide) could improve solubility without compromising metabolic stability.
  • Clinical Relevance : BCRP-mediated efflux may necessitate co-administration with inhibitors (e.g., curcumin) to enhance oral bioavailability.

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